molecular formula C12H13NO4 B189131 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] CAS No. 64179-40-4

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

Cat. No. B189131
CAS RN: 64179-40-4
M. Wt: 235.24 g/mol
InChI Key: DGGQZKWSSUCGHQ-UHFFFAOYSA-N
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Description

5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is a chemical compound with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 . The IUPAC name for this compound is 5-nitrospiro[benzo[d][1,3]dioxole-2,1’-cyclohexane] .


Molecular Structure Analysis

The InChI code for 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is 1S/C12H13NO4/c14-13(15)9-4-5-10-11(8-9)17-12(16-10)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] include a molecular weight of 235.24 and a molecular formula of C12H13NO4 .

Scientific Research Applications

Electrophilic Substitution Reactions

The compound undergoes various electrophilic substitution reactions. For instance, it reacts with bromine and nitric acid, leading to the substitution of the hydrogen atom in the meta-position relative to the nitro group. These reactions facilitate the formation of several derivates, including bromo- and dinitro-spiro[benzimidazole-2,1′-cyclohexane] oxides and isomerization products (Samsonov, Gatilov, & Savel'ev, 2013).

Synthesis of Tricyclic Heterocycles

This compound serves as a key intermediate in the synthesis of various tricyclic heterocycles. It has been transformed into carbonitrile and phenylthio derivatives. These derivatives undergo further reactions to form a variety of compounds, including azido derivatives and spiro[cyclohexane-imidazophenothiazine] and spiro[cyclohexane-imidazobenzoxadiazole] (Cada, Kramer, Neidlein, & Suschitzky, 1990).

Reactions with Nucleophiles

The compound reacts with nucleophiles like aliphatic amines and sodium hydroxide, leading to the removal of N-oxide oxygen atoms and the formation of alkylamino- or hydroxy-substituted derivatives. These reactions are significant for the modification of the compound's structure and properties (Samsonov, Gatilov, Savel'ev, & Baranova, 2012).

Novel Synthesis of Benzoxazine Derivatives

It is used in the novel synthesis of benzoxazine derivatives, which are identified through NMR, IR, MS spectra, and elemental analysis. The crystal structure of these products is determined by X-ray diffraction, contributing to the understanding of their chemical properties (Li, Ma, Sun, Wei, & Zhou, 2006).

Mass Spectrometry in Chemical Synthesis

The compound plays a role in the field of mass spectrometry, aiding in the structural characterization of various isomers. It helps in understanding the mass spectrometric behavior of substituted spiro[1,3-benzodioxole-2,1′-cyclohexanes] (Podda, Fadda, Maccioni, Pelli, & Traldi, 1986).

properties

IUPAC Name

5-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-13(15)9-4-5-10-11(8-9)17-12(16-10)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGQZKWSSUCGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351567
Record name 5-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

CAS RN

64179-40-4
Record name 5-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PJ Harvison, AJ Forte, SD Nelson - Journal of medicinal chemistry, 1986 - ACS Publications
Three monomethylated derivatives of 4'-hydroxyacetanilide (acetaminophen) were prepared in order to compare their cytotoxic potential and analgesic activity with that of …
Number of citations: 50 pubs.acs.org

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